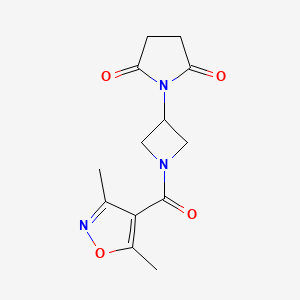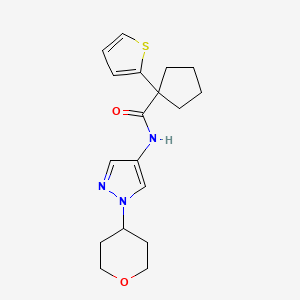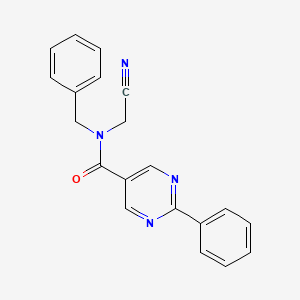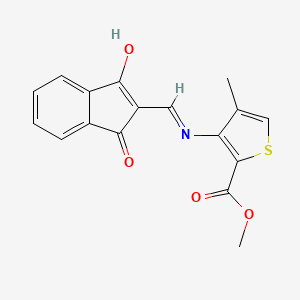
N-(1-cyanocyclobutyl)-1-(3-nitrophenyl)-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclobutyl)-1-(3-nitrophenyl)-1H-pyrazole-3-carboxamide, also known as CPPC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CPPC is a pyrazole carboxamide derivative that has been synthesized using different methods.
作用机制
N-(1-cyanocyclobutyl)-1-(3-nitrophenyl)-1H-pyrazole-3-carboxamide exerts its effects through different mechanisms. It has been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. By inhibiting these enzymes, N-(1-cyanocyclobutyl)-1-(3-nitrophenyl)-1H-pyrazole-3-carboxamide can induce apoptosis and inhibit the growth of cancer cells. N-(1-cyanocyclobutyl)-1-(3-nitrophenyl)-1H-pyrazole-3-carboxamide has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory cytokines. By inhibiting this enzyme, N-(1-cyanocyclobutyl)-1-(3-nitrophenyl)-1H-pyrazole-3-carboxamide can reduce inflammation.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-1-(3-nitrophenyl)-1H-pyrazole-3-carboxamide has been found to exhibit different biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and upregulating pro-apoptotic proteins. N-(1-cyanocyclobutyl)-1-(3-nitrophenyl)-1H-pyrazole-3-carboxamide has also been found to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor. Additionally, N-(1-cyanocyclobutyl)-1-(3-nitrophenyl)-1H-pyrazole-3-carboxamide has been found to reduce the production of pro-inflammatory cytokines by inhibiting the activity of cyclooxygenase-2.
实验室实验的优点和局限性
N-(1-cyanocyclobutyl)-1-(3-nitrophenyl)-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is readily available and can be synthesized using different methods. N-(1-cyanocyclobutyl)-1-(3-nitrophenyl)-1H-pyrazole-3-carboxamide has also been found to exhibit potent anti-cancer and anti-inflammatory activities. However, N-(1-cyanocyclobutyl)-1-(3-nitrophenyl)-1H-pyrazole-3-carboxamide has some limitations for lab experiments. It has low solubility in water, which can affect its bioavailability. Additionally, N-(1-cyanocyclobutyl)-1-(3-nitrophenyl)-1H-pyrazole-3-carboxamide has not been extensively studied for its toxicity and pharmacokinetics.
未来方向
N-(1-cyanocyclobutyl)-1-(3-nitrophenyl)-1H-pyrazole-3-carboxamide has potential applications in various fields, including cancer treatment and anti-inflammatory therapy. Future research should focus on optimizing the synthesis method of N-(1-cyanocyclobutyl)-1-(3-nitrophenyl)-1H-pyrazole-3-carboxamide to improve its yield and solubility. Additionally, more studies are needed to investigate the toxicity and pharmacokinetics of N-(1-cyanocyclobutyl)-1-(3-nitrophenyl)-1H-pyrazole-3-carboxamide. Furthermore, future research should explore the potential of N-(1-cyanocyclobutyl)-1-(3-nitrophenyl)-1H-pyrazole-3-carboxamide as a lead compound for the development of novel anti-cancer and anti-inflammatory drugs.
合成方法
N-(1-cyanocyclobutyl)-1-(3-nitrophenyl)-1H-pyrazole-3-carboxamide can be synthesized using different methods, including the reaction of 1-cyanocyclobutane carboxylic acid with 3-nitrobenzoyl chloride and pyrazole in the presence of a base. Another method involves the reaction of 1-cyanocyclobutane carboxylic acid with 3-nitrophenylhydrazine and pyrazole in the presence of a base. The yield of N-(1-cyanocyclobutyl)-1-(3-nitrophenyl)-1H-pyrazole-3-carboxamide using these methods ranges from 40 to 70%.
科学研究应用
N-(1-cyanocyclobutyl)-1-(3-nitrophenyl)-1H-pyrazole-3-carboxamide has been studied for its potential applications in various fields, including cancer treatment, anti-inflammatory, and anti-viral activities. N-(1-cyanocyclobutyl)-1-(3-nitrophenyl)-1H-pyrazole-3-carboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to possess anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. Additionally, N-(1-cyanocyclobutyl)-1-(3-nitrophenyl)-1H-pyrazole-3-carboxamide has been found to exhibit anti-viral activity against the hepatitis C virus.
属性
IUPAC Name |
N-(1-cyanocyclobutyl)-1-(3-nitrophenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3/c16-10-15(6-2-7-15)17-14(21)13-5-8-19(18-13)11-3-1-4-12(9-11)20(22)23/h1,3-5,8-9H,2,6-7H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYYHQVHQAFIKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)C2=NN(C=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-1-(3-nitrophenyl)-1H-pyrazole-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(2-methylindol-1-yl)ethyl]-2-thiophen-2-ylacetamide](/img/structure/B2648594.png)





![N-(2-(6-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2648605.png)
![4-(4-ethoxybenzo[d]thiazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide](/img/structure/B2648606.png)

![7,7-Dimethylspiro[5,6-dihydro-1-benzofuran-4,2'-oxirane]](/img/structure/B2648610.png)

